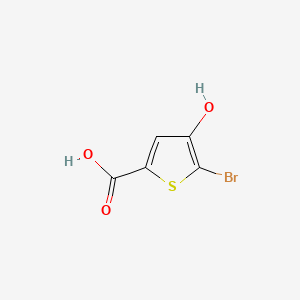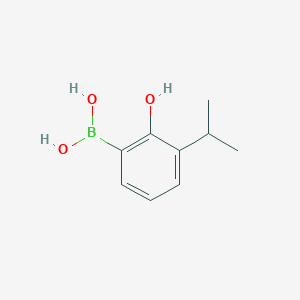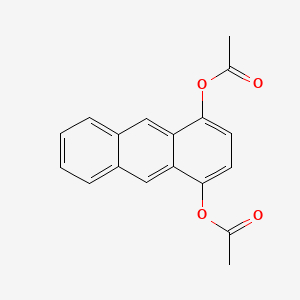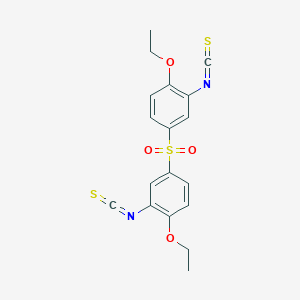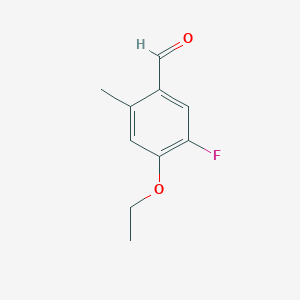
4-Ethoxy-5-fluoro-2-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-5-fluoro-2-methylbenzaldehyde is an organic compound with the chemical formula C10H11FO2. It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-fluoro-2-methylbenzaldehyde typically involves the introduction of ethoxy, fluoro, and methyl groups onto a benzaldehyde core. One common method is the Friedel-Crafts acylation reaction, where an ethoxy group is introduced using ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes steps such as halogenation, alkylation, and formylation, followed by purification techniques like distillation and recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-5-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy, fluoro, and methyl groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and methylating agents like methyl iodide (CH3I) for methylation.
Major Products Formed
Oxidation: 4-Ethoxy-5-fluoro-2-methylbenzoic acid.
Reduction: 4-Ethoxy-5-fluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-5-fluoro-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-5-fluoro-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxy, fluoro, and methyl groups can influence its binding affinity and specificity, affecting the overall biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethoxy-2-fluoro-5-methylbenzaldehyde
- 4-Ethoxy-5-fluoro-2-(methoxymethyl)benzaldehyde
- 2-Fluoro-5-methylbenzaldehyde
Uniqueness
4-Ethoxy-5-fluoro-2-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of both ethoxy and fluoro groups on the benzene ring can enhance its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C10H11FO2 |
|---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
4-ethoxy-5-fluoro-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-4-7(2)8(6-12)5-9(10)11/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
XVPPOQZFOZWPFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


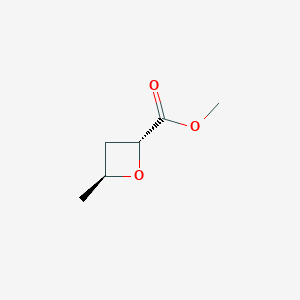

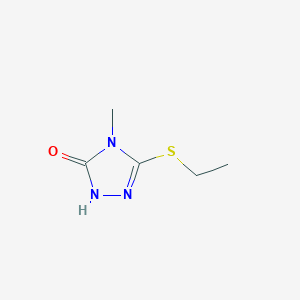
![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)
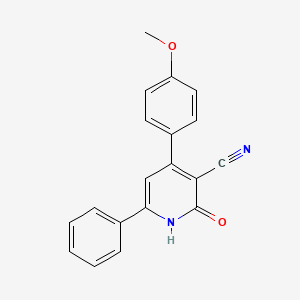
![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)
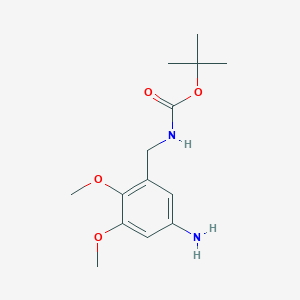
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
